molecular formula C16H20Cl3NO2 B1588506 Unii-7V8GL5F9MQ CAS No. 150653-91-1

Unii-7V8GL5F9MQ

Cat. No. B1588506
M. Wt: 364.7 g/mol
InChI Key: RHWDQYHGQIZSGW-LZRDFDPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-7V8GL5F9MQ, also known as RTI-111, is a chemical compound with the formula C16H19Cl2NO2.ClH . It is a monoclonal antibody that binds to a protein known as placenta growth factor-2 (PGF2α) found in human blood circulation.


Molecular Structure Analysis

The molecular structure of Unii-7V8GL5F9MQ is linked to its unique identifier (UNII) generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The molecular formula is C16H19Cl2NO2.ClH .

Scientific Research Applications

Recent Advances in Nanoparticle Syntheses

The development of novel materials, including advancements in nanotechnology, plays a critical role in various fields of scientific research. For instance, the liquid-phase syntheses of inorganic nanoparticles have become fundamental in chemical research, driven by the demand for new materials across industry and technology sectors. These advancements are crucial for the progress in electronics, where new semiconducting materials have significantly evolved from vacuum tubes to chips, highlighting the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Enhancing Research via Hackathons

Hackathons have emerged as innovative platforms for accelerating scientific discoveries and fostering knowledge transfer. These intensive, collaborative events support peer review before the publication of research results, cross-validating study designs or datasets and driving the reproducibility of scientific analyses. By bringing together data generators and bioinformaticians, hackathons bridge traditional divides, promoting agile and collaborative research efforts (Ghouila et al., 2018).

Accelerating the Transformation of Scientific Achievements

The transformation and industrialization of scientific and technical achievements in universities are crucial for national development. Universities serve as primary sites for basic research, application studies, and the industrialization of high-tech advancements. They are encouraged to leverage their talent and achievements to support national economic construction and accelerate the transformation of scientific and technical achievements for more effective industrial development (Tuo Xian-guo, 2004).

properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO2.ClH/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9;/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3;1H/t10-,11+,14+,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDQYHGQIZSGW-LZRDFDPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431334
Record name RTI-111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyldichloropane hydrochloride

CAS RN

150653-91-1
Record name RTI-111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RTI-111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RTI-111
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8GL5F9MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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